molecular formula C19H13BrFNO4S2 B11625056 ((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B11625056
M. Wt: 482.3 g/mol
InChI Key: BASITIPBIUQUOT-LZYBPNLTSA-N
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Description

((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromine atom, and a fluorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid typically involves multiple steps One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-fluorobenzyl bromide to form an intermediate This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, inhibiting their activity. The bromine and fluorobenzyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • ((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
  • ((5E)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
  • ((5E)-5-{4-[(4-methoxybenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

The uniqueness of ((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid lies in its specific substituents, such as the bromine and fluorobenzyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H13BrFNO4S2

Molecular Weight

482.3 g/mol

IUPAC Name

2-[(5E)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C19H13BrFNO4S2/c20-13-3-6-15(26-10-11-1-4-14(21)5-2-11)12(7-13)8-16-18(25)22(9-17(23)24)19(27)28-16/h1-8H,9-10H2,(H,23,24)/b16-8+

InChI Key

BASITIPBIUQUOT-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC(=O)O)F

Origin of Product

United States

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